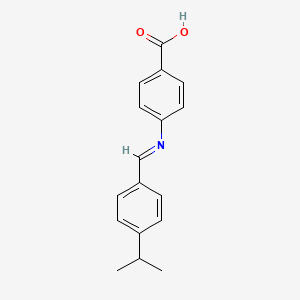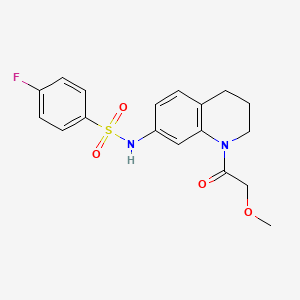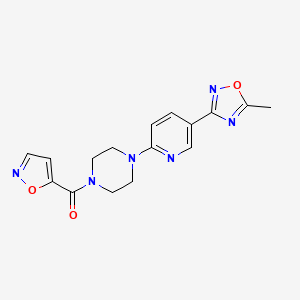
4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one” is a chemical compound with the molecular formula C14H14BrClNO. It is a derivative of quinoline, which is a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one” consists of a quinoline core with a bromine atom at the 6th position, a chlorine atom at the 4th position, and a methyl group at the 2nd position. The quinoline core is attached to a butan-2-one group at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one” include a density of 1.6±0.1 g/cm3, a boiling point of 321.9±37.0 °C at 760 mmHg, and a flash point of 148.5±26.5 °C . It has a molar refractivity of 59.6±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 161.2±3.0 cm3 .Aplicaciones Científicas De Investigación
Cellular Proliferation in Tumors
Research has explored the use of specific quinolinyl compounds, such as 18F-ISO-1, a derivative structurally related to quinoline compounds, in assessing cellular proliferation in tumors via PET imaging. This study demonstrates the potential of quinoline derivatives in evaluating the proliferative status of solid tumors, highlighting their significance in oncological research. The correlation of tumor uptake with proliferation markers suggests their utility in non-invasively assessing tumor biology (Dehdashti et al., 2013).
Malaria Treatment Efficacy
The efficacy of 4-aminoquinolines, such as chloroquine and amodiaquine, against malaria has been a subject of investigation. Studies have shown the selection pressure these drugs exert on Plasmodium falciparum, influencing resistance patterns. Such research underscores the importance of understanding drug resistance mechanisms to improve treatment strategies for malaria (Duraisingh et al., 1997).
COVID-19 Treatment
During the COVID-19 pandemic, the role of hydroxychloroquine, a 4-aminoquinoline, was evaluated for its efficacy in reducing viral loads. Despite its small sample size, one study suggested that hydroxychloroquine treatment, especially when combined with azithromycin, could significantly reduce viral carriage in COVID-19 patients, providing insights into potential therapeutic approaches for viral infections (Gautret et al., 2020).
Multidrug-Resistant Tuberculosis
The diarylquinoline TMC207, with a novel mechanism of action inhibiting mycobacterial ATP synthase, has shown promise in treating multidrug-resistant tuberculosis. This highlights the potential of quinoline derivatives in addressing challenging infections resistant to conventional therapies, offering new avenues for treatment development (Diacon et al., 2009).
Pharmacokinetics and Bioavailability
The study of the bioavailability and pharmacokinetics of compounds like caffeoylquinic acids and flavonoids after oral administration of Artichoke leaf extracts provides valuable insights into the metabolism of natural products. Understanding the systemic availability of these bioactive constituents can guide the development of effective nutraceuticals and supplements (Wittemer et al., 2005).
Direcciones Futuras
The future directions for “4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one” and its derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals . More research is needed to fully understand their mechanisms of action and to optimize their synthesis methods .
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one” are currently unknown. This compound is a unique chemical that is provided to early discovery researchers as part of a collection
Mode of Action
It’s possible that it may interact with its targets through a radical approach, as suggested by some studies on similar compounds . .
Propiedades
IUPAC Name |
4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-8(18)3-5-11-9(2)17-13-6-4-10(15)7-12(13)14(11)16/h4,6-7H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTJVRBASMVHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2991122.png)


![3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2991129.png)



![3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2991137.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2991138.png)
![N-1,3-benzodioxol-5-yl-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/structure/B2991140.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine](/img/structure/B2991141.png)
![3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991143.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-3-ylpropanoic acid](/img/structure/B2991144.png)